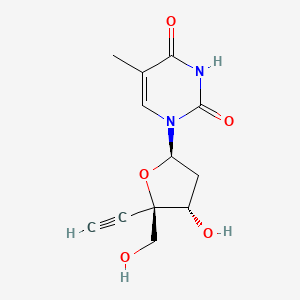

4'-ethynylthymidine

Übersicht

Beschreibung

Thymidine, 4’-C-ethynyl- is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of thymidine, where the 4’-carbon atom is substituted with an ethynyl group. Such modifications can significantly alter the biological activity and chemical properties of the nucleoside, making it a valuable tool in various fields of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the use of a glycosyl donor, such as 3,5-O-(di-tert-butylsilylene)-4-thiofuranoid glycal, which undergoes electrophilic glycosidation to yield the desired product . The reaction conditions often require the presence of specific catalysts and protective groups to ensure the selective introduction of the ethynyl group.

Industrial Production Methods: Industrial production of Thymidine, 4’-C-ethynyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes multiple steps, such as protection and deprotection of functional groups, purification through chromatography, and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Thymidine, 4’-C-ethynyl- can undergo various chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include azides for click chemistry, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high efficiency and selectivity.

Major Products Formed: The major products formed from these reactions include various labeled nucleosides, oxidized or reduced derivatives, and other functionalized compounds that can be used in further applications.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

HIV-1 Inhibition

4'-Ethynylthymidine has been identified as a potent inhibitor of HIV-1, including strains resistant to multiple drugs. The compound acts as a chain terminator during DNA synthesis by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication. Research indicates that the 5'-O-triphosphate form of this compound is readily incorporated into nascent DNA strands, significantly inhibiting further extension by the enzyme .

Synthesis and Derivatives

The synthesis of this compound has been optimized through various chemical methods. A notable approach involves the use of lead tetraacetate (Pb(OBz)4) for introducing functional groups at the 4' position of thymidine, allowing for efficient nucleophilic substitution reactions .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | 62% | Pb(OBz)4, Me3SiCCAl(Et)Cl |

| Organosilicon Reagents | Varies | MeAlCl2 |

Case Studies and Clinical Research

Several studies have documented the efficacy of this compound in clinical settings:

- Clinical Trials : A study published in Journal of Medicinal Chemistry highlights the promising results from clinical trials involving patients with HIV-1. The trials demonstrated significant reductions in viral load among participants treated with formulations containing this compound .

- Resistance Studies : Research has shown that this compound remains effective against multidrug-resistant strains of HIV-1, indicating its potential as a second-line treatment option .

Wirkmechanismus

The mechanism of action of Thymidine, 4’-C-ethynyl- involves its incorporation into DNA during replication. Once incorporated, the ethynyl group can inhibit further chain elongation, effectively terminating DNA synthesis. This property is particularly useful in antiviral therapies, where the compound targets viral reverse transcriptase enzymes, preventing the replication of viral genomes . The molecular targets include the active sites of DNA polymerases and reverse transcriptases, where the compound binds and exerts its inhibitory effects.

Vergleich Mit ähnlichen Verbindungen

Thymidine, 4’-C-ethynyl- can be compared with other thymidine analogs such as:

5-Bromo-2’-deoxyuridine (BrdU): Used for labeling proliferating cells but has higher cytotoxicity and mutagenic effects compared to Thymidine, 4’-C-ethynyl-.

5-Ethynyl-2’-deoxyuridine (EdU): Similar in structure but differs in the position of the ethynyl group, making Thymidine, 4’-C-ethynyl- unique in its specific applications and lower cytotoxicity.

5-Iodo-2’-deoxyuridine (IdU): Another labeling agent with different halogen substitution, used for similar purposes but with varying degrees of effectiveness and side effects.

The uniqueness of Thymidine, 4’-C-ethynyl- lies in its specific structural modification, which provides distinct advantages in terms of lower cytotoxicity and higher specificity for certain applications.

Biologische Aktivität

4'-Ethynylthymidine (4'-Ed4T) is a novel nucleoside analog that has garnered significant attention for its potent antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). This article explores the biological activity of 4'-Ed4T, highlighting its mechanisms of action, efficacy against drug-resistant HIV strains, and its metabolic profile.

4'-Ed4T functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI). It is structurally similar to thymidine but contains an ethynyl group at the 4' position, which enhances its antiviral activity. The compound is phosphorylated intracellularly to form active metabolites: 4'-Ed4TMP (monophosphate), 4'-Ed4TDP (diphosphate), and 4'-Ed4TTP (triphosphate). Among these, 4'-Ed4TTP exhibits the most prolonged retention in cells post-treatment, which correlates with its sustained antiviral effects .

Efficacy Against HIV-1

Research has shown that 4'-Ed4T exhibits superior antiviral activity compared to other NRTIs, such as stavudine (d4T) and zidovudine (AZT). In vitro studies demonstrated that 4'-Ed4T effectively inhibits a wide range of HIV-1 strains, including those resistant to multiple drugs. Notably, it has been shown to suppress replication in various drug-resistant HIV-1 clones, such as HIV-1 M41L/T215Y and HIV-1 K65R .

Comparative Efficacy Table

| Compound | IC50 (µM) | Activity Against Drug-Resistant Strains |

|---|---|---|

| This compound | 0.0048 ± 0.001 | Active against HIV-1 M41L/T215Y, K65R |

| Stavudine (d4T) | 0.032 ± 0.001 | Limited activity against resistant strains |

| Zidovudine (AZT) | 0.032 ± 0.001 | Active but less effective than 4'-Ed4T |

Metabolic Profile

The metabolic fate of 4'-Ed4T has been extensively studied. Following cellular uptake, it is phosphorylated into its active forms. Importantly, the efflux of these metabolites from cells is significantly less efficient compared to AZT, which may contribute to the prolonged antiviral activity of 4'-Ed4T . After drug removal, the retention of active metabolites allows for continued suppression of viral replication.

Case Studies

A pivotal study examined the efficacy of 4'-Ed4T in patients with multidrug-resistant HIV-1. The results indicated that treatment with this compound led to a significant reduction in viral load in patients who had previously failed multiple antiretroviral therapies. This highlights the potential of 4'-Ed4T as a therapeutic option for challenging cases of HIV infection .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18)/t8-,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKVXAAJAGWZGF-YGOYTEALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176652 | |

| Record name | Thymidine, 4'-C-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221272-62-4 | |

| Record name | Thymidine, 4'-C-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221272624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 4'-C-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.